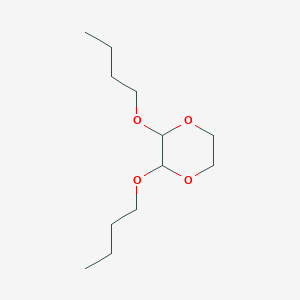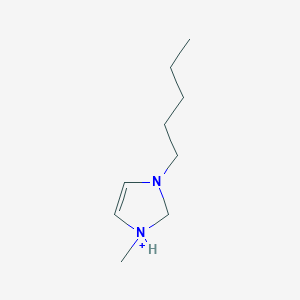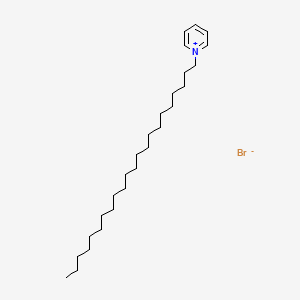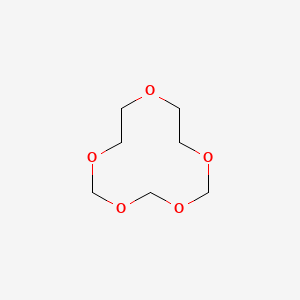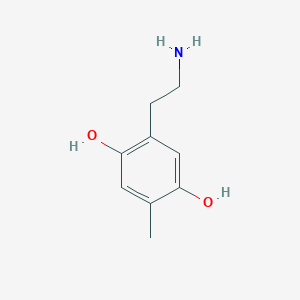
2-(2-Aminoethyl)-5-methylbenzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminoethyl)-5-methylbenzene-1,4-diol is an organic compound with a unique structure that includes both an amino group and a diol group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-5-methylbenzene-1,4-diol can be achieved through several methods. One common approach involves the alkylation of 5-methylbenzene-1,4-diol with 2-bromoethylamine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Aminoethyl)-5-methylbenzene-1,4-diol undergoes various chemical reactions, including:
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Amides or secondary amines.
Aplicaciones Científicas De Investigación
2-(2-Aminoethyl)-5-methylbenzene-1,4-diol has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-(2-Aminoethyl)-5-methylbenzene-1,4-diol exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The diol groups can chelate metal ions, affecting metal-dependent biological processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoethyl diphenylborinate: Similar in structure but contains boron, used in calcium signaling studies.
Ethanolamine: Contains a similar aminoethyl group but lacks the benzene ring and diol groups.
Uniqueness
2-(2-Aminoethyl)-5-methylbenzene-1,4-diol is unique due to its combination of an amino group and diol groups attached to a benzene ring, which imparts distinct chemical reactivity and potential biological activity .
Propiedades
Número CAS |
81255-52-9 |
|---|---|
Fórmula molecular |
C9H13NO2 |
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
2-(2-aminoethyl)-5-methylbenzene-1,4-diol |
InChI |
InChI=1S/C9H13NO2/c1-6-4-9(12)7(2-3-10)5-8(6)11/h4-5,11-12H,2-3,10H2,1H3 |
Clave InChI |
JXAPACXEBBSTBW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1O)CCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone](/img/structure/B14415378.png)


![Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl-](/img/structure/B14415381.png)

![[Methyl(2-oxocyclohexyl)amino]acetonitrile](/img/structure/B14415393.png)

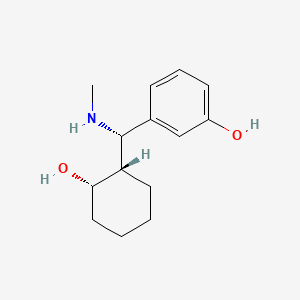
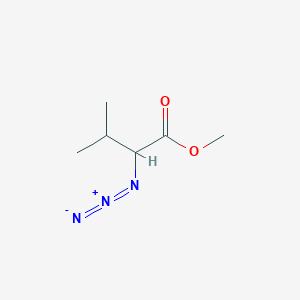
![4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid](/img/structure/B14415422.png)
